

Lab Safety Guide: Toxicological Profile of Sodium 2-Chloroacetate

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Compound of Interest

Compound Name: sodium;2-chloroacetate

Cat. No.: B7821724

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of sodium 2-chloroacetate, also known as sodium monochloroacetate (SMCA), to ensure laboratory safety. The information is compiled from established safety data sheets and scientific literature, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.

Core Toxicological Data

The following tables summarize the key quantitative data regarding the toxicity of sodium 2-chloroacetate.

Table 1: Acute Toxicity Data

Species	Route	LD50 (mg/kg bw)	GHS Category
Rat	Oral	76 - 580 ^[1]	Category 3 ^[2]
Rat	Dermal	>2000 ^[1]	Not Classified
Mouse	Oral	165 - 339 ^[1]	-
Guinea Pig	Oral	80 - 115 ^[1]	-
Rabbit	Oral	156 ^[1]	-

Table 2: Irritation and Sensitization

Test	Species	Result	GHS Category
Skin Irritation	Rabbit	Non- to moderate irritant ^[1]	Category 2 ^[2]
Eye Irritation	Rabbit	Mildly irritating (25% aqueous solution) ^[1]	-
Skin Sensitization	-	Not indicated to be a sensitizer ^[1]	Not Classified

Table 3: Repeated Dose Toxicity (90-Day Oral Gavage Study in Rats)

Effect	Dose Level (mg/kg/day)	Findings
Mortality	120	80% of males and 30% of females died ^[1]
Organ Weight Changes	60	Significant increases in liver and kidney weights in both sexes ^[1]
Clinical Chemistry	All dose groups	Changes in hematological parameters and increases in urea nitrogen, creatinine, calcium, phosphate, ALT, and AST ^[1]
Histopathology	60 (males)	Significant increase in chronic nephropathy and spleen pigmentation; dose-dependent increase in vacuolated hepatocytes ^[1]
LOAEL	15	Lowest Observed Adverse Effect Level ^[1]

Table 4: Genotoxicity

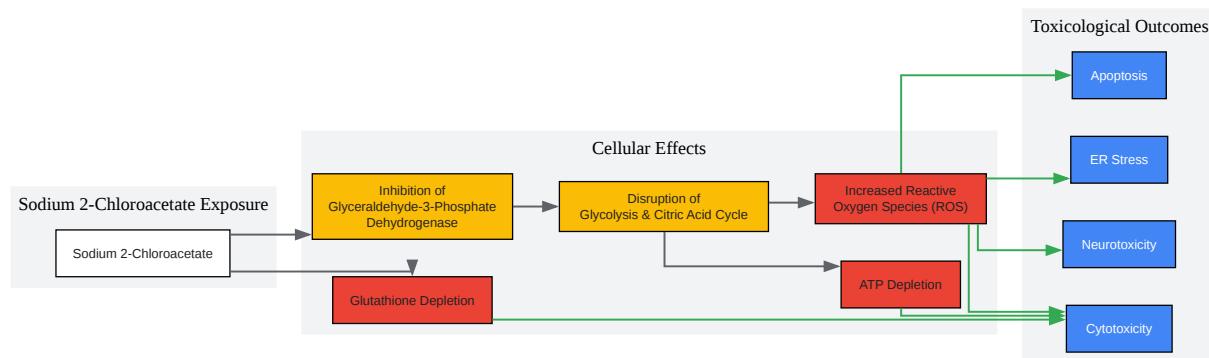
Assay	System	Metabolic Activation	Result
Ames Test (TA 1535, 1537, 1538, 98, 100)	<i>S. typhimurium</i>	+/- S9	Negative [1]
HPRT/V79	Chinese Hamster Lung Cells	+/- S9	Negative [1]
Micronucleus Test	Swiss Mice	In vivo	Negative [1]

Table 5: Reproductive and Developmental Toxicity (Oral Gavage in Rats)

Effect	Dose Level (mg/kg/day)	Findings
Maternal NOEL	17	No Observed Effect Level
Maternal NOAEL	70	No Observed Adverse Effect Level (based on mean adjusted percentage bodyweight gain) [1]
Developmental Effects	140	Cardiovascular and other soft tissue malformations [1]

Mechanism of Toxicity

The systemic toxicity of the monochloroacetate anion is believed to stem from its inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase. This inhibition disrupts critical metabolic pathways, including gluconeogenesis and the citric acid cycle. The downstream effects include a deficit in adenosine triphosphate (ATP) production and an increase in pyruvate levels, leading to oxidative stress.[\[3\]](#) This cellular energy crisis can result in cytotoxic effects, neurotoxicity, endoplasmic reticulum (ER) stress, and apoptosis, which are mediated by reactive oxygen species.[\[3\]](#) Furthermore, monochloroacetic acid has been shown to cause glutathione depletion, exacerbating cellular damage.[\[3\]](#)



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Figure 1: Postulated mechanism of sodium 2-chloroacetate toxicity.

Experimental Protocols

Detailed methodologies for key toxicological assessments are based on internationally recognized OECD guidelines. Below are summaries of the principles of these tests.

General Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for assessing the toxicological profile of a chemical substance like sodium 2-chloroacetate.

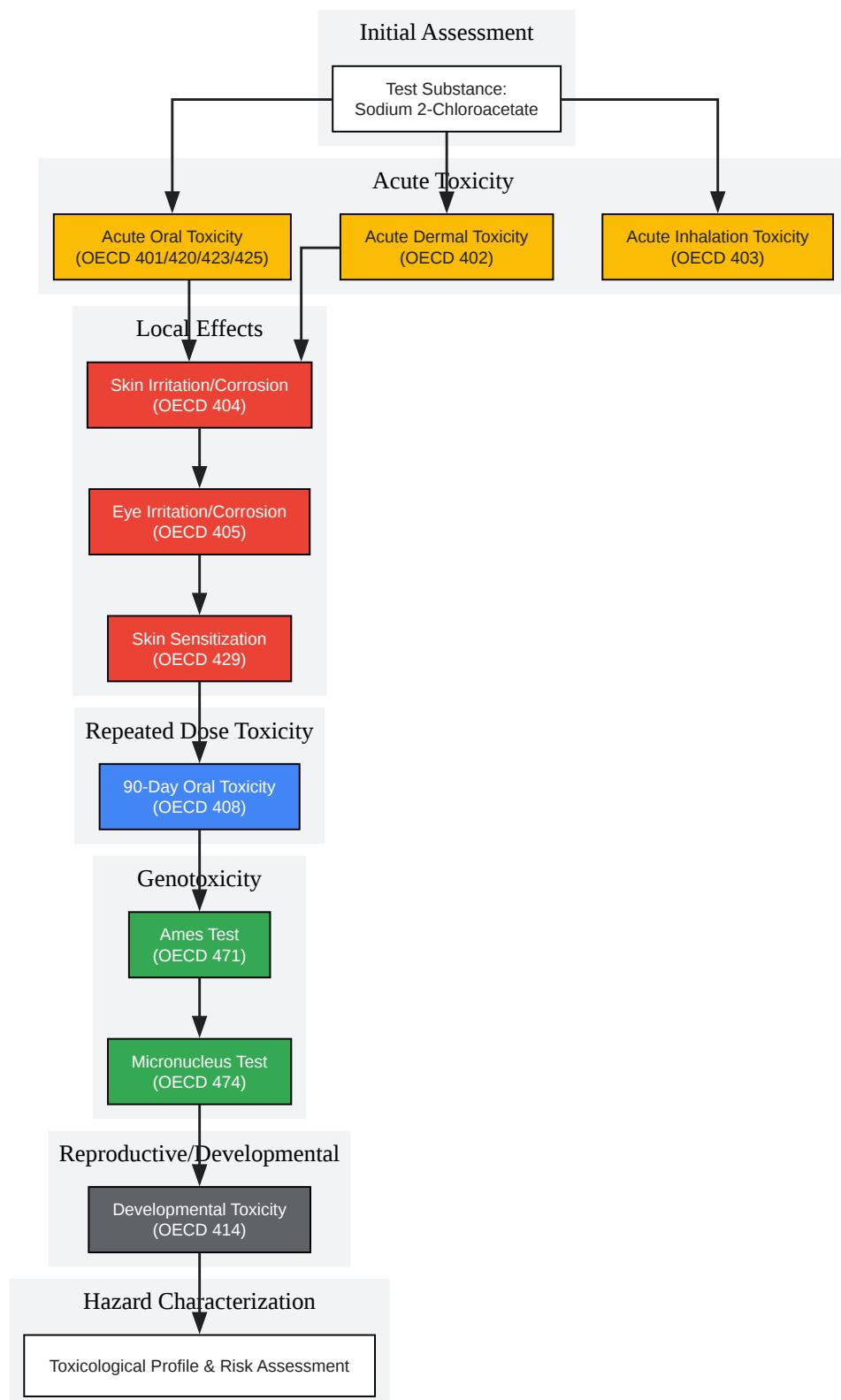
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Figure 2: General workflow for toxicological assessment.

Acute Oral Toxicity (OECD 401, 420, 423, or 425)

- Principle: This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. The test substance is administered by gavage to fasted animals in graduated doses to several groups of experimental animals.
- Procedure: A single dose of the test substance is administered to animals (typically rats). Observations for signs of toxicity and mortality are made for up to 14 days. Body weights are recorded, and a gross necropsy is performed on all animals. The LD50 (median lethal dose) is then calculated. The newer guidelines (420, 423, and 425) are designed to use fewer animals.

Acute Dermal Toxicity (OECD 402)

- Principle: This study is designed to assess the hazardous effects that may result from a single dermal exposure to a substance.
- Procedure: The test substance is applied uniformly to a shaved area of the skin (approximately 10% of the body surface) of the test animal (often rats or rabbits). The area is covered with a porous gauze dressing for 24 hours. Animals are observed for signs of toxicity and mortality for at least 14 days.

Dermal Irritation/Corrosion (OECD 404)

- Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) inflammatory changes to the skin.
- Procedure: A small amount of the test substance is applied to a shaved patch of skin on a single animal (typically an albino rabbit) and covered with a gauze patch for 4 hours. The skin is then observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

Eye Irritation/Corrosion (OECD 405)

- Principle: This test is designed to determine the potential of a substance to produce irritation or corrosion to the eye.

- Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of an animal (usually an albino rabbit). The other eye remains untreated and serves as a control. The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals after instillation.

Skin Sensitization (Local Lymph Node Assay - LLNA; OECD 429)

- Principle: The LLNA is an in vivo method that assesses the potential of a substance to induce skin sensitization. It is based on the principle that sensitizers induce a primary proliferation of lymphocytes in the lymph node draining the site of chemical application.
- Procedure: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day five, a radiolabeled substance (e.g., ^{3}H -methyl thymidine) is injected intravenously. The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of cell proliferation. A stimulation index is calculated by comparing the proliferation in treated animals to that in control animals.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

- Principle: This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period.
- Procedure: The test substance is administered orally in graduated daily doses to several groups of animals (typically rats) for 90 days. Animals are observed for signs of toxicity. Body weight, food and water consumption are monitored. At the end of the study, hematology, clinical biochemistry, and urinalysis are performed. A comprehensive gross necropsy and histopathological examination of organs and tissues are conducted.

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

- Principle: This in vitro test uses amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which can be an indication of carcinogenic potential.

- Procedure: The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize the required amino acid and thus grow on a minimal agar plate. The number of revertant colonies is counted.

Mammalian Erythrocyte Micronucleus Test (OECD 474)

- Principle: This in vivo test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing erythrocytes in the bone marrow or peripheral blood of treated animals.
- Procedure: The test substance is administered to animals (usually mice or rats). At appropriate times after treatment, bone marrow or peripheral blood is collected. The cells are stained, and immature (polychromatic) erythrocytes are scored for the presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis).

Prenatal Developmental Toxicity Study (OECD 414)

- Principle: This study is designed to provide information on the effects of prenatal exposure to a substance on the pregnant female and the developing embryo and fetus.
- Procedure: The test substance is administered to pregnant female animals (typically rats or rabbits) during the period of organogenesis. Shortly before the expected day of delivery, the females are euthanized, and the uterine contents are examined. The fetuses are examined for external, visceral, and skeletal abnormalities.

Conclusion and Safety Recommendations

Sodium 2-chloroacetate is a compound with significant acute oral toxicity and is a skin irritant. While it does not appear to be a skin sensitizer or genotoxic, repeated exposure can lead to liver and kidney damage. Developmental toxicity has been observed at high doses.

Based on this toxicological profile, the following safety precautions are mandatory when handling sodium 2-chloroacetate in a laboratory setting:

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
 - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
- Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.
 - Ingestion: Do not induce vomiting. Seek immediate medical attention.
 - Inhalation: Move to fresh air. If not breathing, give artificial respiration.

By adhering to these safety measures, researchers can minimize the risks associated with the handling of sodium 2-chloroacetate.

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